molecular formula C13H19NOS B4072387 2-[(4-methylbenzyl)thio]-N-propylacetamide

2-[(4-methylbenzyl)thio]-N-propylacetamide

Cat. No. B4072387
M. Wt: 237.36 g/mol
InChI Key: GFVJYZJUPYBTAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-methylbenzyl)thio]-N-propylacetamide, also known as MPAPA, is a chemical compound that has attracted the attention of researchers due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-[(4-methylbenzyl)thio]-N-propylacetamide is not fully understood. However, it is believed that this compound induces apoptosis in cancer cells by activating the caspase pathway. The caspase pathway is a series of enzymatic reactions that lead to the activation of caspases, which are proteins that play a key role in apoptosis. This compound has also been found to inhibit the NF-κB pathway, which is a signaling pathway that is involved in inflammation.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, this compound has been found to have antioxidant properties. This means that it can help to protect cells from damage caused by free radicals. This compound has also been found to have neuroprotective properties, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-[(4-methylbenzyl)thio]-N-propylacetamide in lab experiments is that it is relatively easy to synthesize. Additionally, this compound has been found to be relatively stable, making it easier to work with in lab settings. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood. This can make it difficult to design experiments that accurately measure its effects.

Future Directions

There are several future directions for research on 2-[(4-methylbenzyl)thio]-N-propylacetamide. One area of research is in the development of this compound-based drugs for the treatment of cancer and inflammatory diseases. Additionally, more research is needed to fully understand the mechanism of action of this compound. This could lead to the development of more effective treatments for a range of diseases. Finally, there is a need for more research on the potential side effects of this compound, as well as its interactions with other drugs.

Scientific Research Applications

2-[(4-methylbenzyl)thio]-N-propylacetamide has been found to have potential therapeutic applications in various scientific research studies. One of the main areas of research is in the treatment of cancer. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. Additionally, this compound has been found to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as arthritis.

properties

IUPAC Name

2-[(4-methylphenyl)methylsulfanyl]-N-propylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NOS/c1-3-8-14-13(15)10-16-9-12-6-4-11(2)5-7-12/h4-7H,3,8-10H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFVJYZJUPYBTAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CSCC1=CC=C(C=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(4-methylbenzyl)thio]-N-propylacetamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-[(4-methylbenzyl)thio]-N-propylacetamide
Reactant of Route 3
Reactant of Route 3
2-[(4-methylbenzyl)thio]-N-propylacetamide
Reactant of Route 4
Reactant of Route 4
2-[(4-methylbenzyl)thio]-N-propylacetamide
Reactant of Route 5
Reactant of Route 5
2-[(4-methylbenzyl)thio]-N-propylacetamide
Reactant of Route 6
Reactant of Route 6
2-[(4-methylbenzyl)thio]-N-propylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.